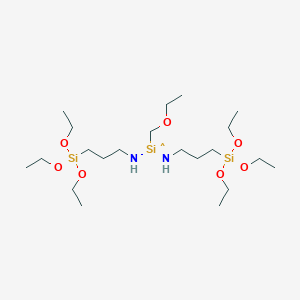

Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine

Description

Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine is a silane-based compound characterized by a central silanediamine core (Si–N–Si) linked to two 3-(triethoxysilyl)propyl groups and an ethoxymethyl substituent. This structure confers unique reactivity, combining hydrolyzable triethoxysilyl groups for surface bonding and a rigid silanediamine backbone for enhanced thermal stability.

Properties

CAS No. |

80228-85-9 |

|---|---|

Molecular Formula |

C21H51N2O7Si3 |

Molecular Weight |

527.9 g/mol |

InChI |

InChI=1S/C21H51N2O7Si3/c1-8-24-21-31(22-17-15-19-32(25-9-2,26-10-3)27-11-4)23-18-16-20-33(28-12-5,29-13-6)30-14-7/h22-23H,8-21H2,1-7H3 |

InChI Key |

AVDOIUXWPWVUGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC[Si](NCCC[Si](OCC)(OCC)OCC)NCCC[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine typically involves the reaction of ethoxymethylamine with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then subjected to purification processes such as filtration and distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.

Substitution: The compound can undergo substitution reactions with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Various nucleophiles or electrophiles depending on the desired product.

Major Products Formed

Siloxane Networks: Formed through condensation reactions.

Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves the formation of silanol groups through hydrolysis, which can then condense to form siloxane bonds . These siloxane bonds enhance the bonding between organic and inorganic materials, leading to improved mechanical properties and durability . The compound can also undergo substitution reactions to form functionalized derivatives with specific properties .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Structural and Functional Differences

In contrast, N,N'-bis(3-(trimethoxysilyl)propyl)ethylenediamine () uses an ethylenediamine backbone (C–N–C), which offers flexibility and chelation capabilities .

Alkoxy Substituents :

- The triethoxysilyl groups in the target compound hydrolyze slower than the trimethoxysilyl groups in N,N'-bis(3-(trimethoxysilyl)propyl)ethylenediamine, favoring controlled surface modification in applications like coatings or composites .

Functional Moieties :

Research Findings from Analogous Compounds

- Rubber Composites : S9 (Bis[3-(triethoxysilyl)propyl]tetrasulfide) significantly improves the mechanical properties of styrene-butadiene rubber, with reported increases in tensile strength from 10 MPa to 13 MPa .

- Molecular Rectifiers: Triethoxysilylpropyl-methanimine derivatives () demonstrate rectification ratios >10 in self-assembled monolayers, highlighting the versatility of triethoxysilyl groups in electronics .

- Hybrid Materials: BTESPA facilitates the synthesis of thermally stable organic-inorganic hybrids, such as functionalized mesoporous silica SBA-15 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.